2-iodo-N-(pyridin-4-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLIBLNYUBFSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific experimental NMR data for 2-iodo-N-(pyridin-4-yl)benzamide could be located.
Proton (1H) NMR Spectral Analysis
Specific ¹H NMR chemical shifts, coupling constants, and multiplicity data for this compound are not available in the searched resources.
Carbon-13 (13C) NMR Spectral Analysis
¹³C NMR chemical shift data for this compound could not be found in the available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no published studies detailing the use of 2D NMR techniques for the structural confirmation of this compound.
Advanced NMR Studies for Conformational Insights (e.g., NOESY)
No NOESY or other advanced NMR studies focused on the conformational analysis of this compound were identified.
Vibrational Spectroscopy for Functional Group Identification
No specific experimental IR data for this compound could be located.
Infrared (IR) Spectroscopy
Specific vibrational frequencies (in cm⁻¹) for the functional groups present in this compound are not documented in the searched scientific literature.
Raman Spectroscopy
Specific Raman spectroscopic data for this compound is not extensively detailed in the surveyed literature. However, this analytical technique is invaluable for providing information on the vibrational modes of the molecule. A Raman spectrum for this compound would be expected to display characteristic peaks corresponding to its functional groups. Key vibrational modes would include the carbonyl (C=O) stretching of the amide group, N-H bending, C-I stretching, and various aromatic C-C and C-H stretching and bending modes from both the iodinated benzene (B151609) ring and the pyridine (B92270) ring. Analysis of these spectral features would confirm the presence of the key functional moieties within the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation under ionization.
High-Resolution Mass Spectrometry (HRMS)
While full experimental reports are scarce, High-Resolution Mass Spectrometry (HRMS) serves to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the compound's molecular formula, C₁₂H₉IN₂O, from other potential formulas with the same nominal mass. The precise mass measurement is a fundamental criterion for the unambiguous identification of the synthesized compound.
Table 1: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |
|---|
Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements.
Fragmentation Pathway Analysis
Detailed fragmentation pathway analysis for this compound has not been published. However, based on the principles of mass spectrometry and the structure of the molecule, a predictable fragmentation pattern can be hypothesized. The primary cleavage is expected to occur at the amide bond (C-N), which is typically the most labile bond in such structures. This would lead to two main fragment ions: the benzoyl cation (containing the iodo-substituent) and the aminopyridine cation.
Potential Major Fragmentation Steps:
Amide Bond Cleavage: Loss of the pyridin-4-ylamino radical to yield the 2-iodobenzoyl cation.
Alternative Amide Cleavage: Loss of the 2-iodobenzoyl radical to yield the protonated 4-aminopyridine (B3432731) cation.
Loss of CO: The 2-iodobenzoyl cation could further fragment by losing a molecule of carbon monoxide to produce an iodophenyl cation.
Loss of Iodine: Cleavage of the C-I bond could occur, leading to fragments that have lost an iodine atom or radical.
Analysis of these fragmentation patterns is essential for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure and offers deep insights into the packing of molecules in the solid state. While the specific crystal structure of this compound is not reported in the searched literature, the methodologies and the types of interactions observed in closely related analogues provide a clear framework for what such an analysis would entail. nih.gov
Single Crystal X-ray Diffraction Methodology
To determine the solid-state structure, single crystals of this compound would first need to be grown. A common method for growing high-quality crystals is the slow evaporation of a saturated solution of the compound. nih.gov For similar iodobenzamides, solvents such as acetonitrile (B52724) or mixtures like dichloromethane (B109758) and hexane (B92381) have been used successfully. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Sophisticated software is used to process the diffraction data to solve the crystal structure, which involves determining the unit cell parameters and the positions of all atoms in the asymmetric unit. researchgate.netresearchgate.net The final structure is refined to achieve the best possible fit between the observed and calculated diffraction data. researchgate.net
Table 2: Typical Crystal Data and Structure Refinement Parameters
| Parameter | Description |
|---|---|
| Crystal system | e.g., Monoclinic, Orthorhombic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated density (Dx) | Density derived from crystallographic data |
| Radiation type | e.g., Mo Kα or Cu Kα |
| Temperature (T) | Temperature at which data was collected |
| R-factor (R1) | Indicator of the quality of the structural model |
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure of this compound would focus on the intermolecular forces that dictate the three-dimensional arrangement of the molecules. Based on studies of analogous compounds like 2-iodo-N-phenylbenzamide and 2-Iodo-N-(4-nitrophenyl)benzamide, several key interactions are expected to be significant. nih.govnih.gov
The primary interaction would likely be hydrogen bonding between the amide N-H group of one molecule and the amide C=O group of a neighboring molecule, forming chains or dimeric motifs. nih.gov Furthermore, the nitrogen atom of the pyridine ring provides an additional hydrogen bond acceptor site.
Halogen bonding, a non-covalent interaction involving the iodine atom, is also anticipated to play a crucial role. Specifically, C-I⋯π(ring) interactions, where the iodine atom interacts with the electron cloud of an aromatic ring, have been observed to stabilize the packing in related structures. nih.gov Interactions between the iodine and other heteroatoms, such as the pyridine nitrogen (I•••N) or amide oxygen (I•••O), are also possible. researchgate.net These interactions, combined with weaker C-H⋯π and π-π stacking interactions, would create a complex and stable three-dimensional supramolecular architecture. researchgate.netmdpi.com
Table 3: Expected Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | C=O (amide) | Forms chains or rings (e.g., R²₂(8) motif) |
| Hydrogen Bond | N-H (amide) | N (pyridine) | Links molecules into extended networks |
| Halogen Bond | C-I | π-system (arene) | Stabilizes packing via sheets or layers |
| Halogen Bond | C-I | N (pyridine) | Directional interaction influencing crystal packing |
Conformational Analysis in the Solid State
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformational analysis of this compound. While crystal structures for analogous compounds, such as 2-iodo-N-(6-methyl-2-pyridyl)benzamide and 2-iodo-N-(4-nitrophenyl)benzamide, have been reported, direct experimental determination of the dihedral angles, bond lengths, and intermolecular interactions for this compound is not available in the reviewed literature.
The solid-state conformation of N-arylbenzamides is generally characterized by the dihedral angle between the benzoyl and the N-aryl ring systems, which is influenced by the substitution pattern on both rings and the formation of intra- and intermolecular hydrogen bonds. For related molecules, it has been observed that the presence of different substituents can lead to significant variations in their crystal packing and molecular conformation. For instance, in some crystal structures of similar benzamides, the asymmetric unit contains more than one molecule, each adopting a slightly different conformation. This highlights the conformational flexibility of the amide linkage.
Intermolecular interactions, particularly hydrogen bonding involving the amide N-H group and a suitable acceptor, as well as potential halogen bonding involving the iodine atom, are expected to play a crucial role in the solid-state arrangement of this compound. The pyridine nitrogen is a strong hydrogen bond acceptor and would likely be involved in such interactions.
Without experimental data, a detailed discussion with specific bond parameters and conformational analysis for this compound cannot be provided at this time. Further research involving single-crystal X-ray diffraction analysis would be necessary to elucidate its precise solid-state structure.
Computational and Theoretical Investigations of 2 Iodo N Pyridin 4 Yl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electronic density. For 2-iodo-N-(pyridin-4-yl)benzamide, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to achieve a balance between computational cost and accuracy.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Below is a table of representative optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O | 1.25 |
| C-N (amide) | 1.37 | |
| N-H (amide) | 1.02 | |
| C-I | 2.10 | |
| **Bond Angles (°) ** | O=C-N | 122.5 |
| C-N-H | 118.0 | |
| Dihedral Angle (°) | Iodophenyl Ring - Pyridine (B92270) Ring | ~50 - 70 |
Note: The values in this table are illustrative and represent typical outputs from DFT-based geometry optimization studies on similar aromatic amide compounds.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich iodobenzene ring, while the LUMO may be distributed over the pyridine and benzamide (B126) moieties.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential (red/yellow regions) is expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. Positive potential (blue regions) is typically found around the amide hydrogen, signifying a site for nucleophilic attack.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
Note: These energy values are representative examples derived from DFT studies on analogous aromatic compounds and illustrate the type of data generated. researchgate.netresearchgate.net
DFT calculations provide a powerful means to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. nih.gov A strong linear correlation between the predicted and experimentally measured shifts serves as robust validation of the optimized molecular structure in solution. mdpi.com
IR Frequencies: Theoretical vibrational frequencies can be calculated to predict the molecule's infrared (IR) spectrum. These calculated frequencies correspond to specific vibrational modes, such as N-H stretching, C=O stretching, and aromatic C-H bending. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data, aiding in the assignment of key absorption bands. nih.gov
| Spectroscopic Data | Predicted Value | Experimental Value (Representative) |
| ¹H NMR (ppm) | Amide N-H: ~8.5-9.5 | Amide N-H: ~8.0-9.0 |
| ¹³C NMR (ppm) | Carbonyl C=O: ~165-170 | Carbonyl C=O: ~163-168 |
| IR Frequency (cm⁻¹) | N-H Stretch: ~3400 (scaled) | N-H Stretch: ~3250 |
| C=O Stretch: ~1700 (scaled) | C=O Stretch: ~1650 |
Note: This table presents hypothetical but realistic predicted and experimental spectroscopic values for key functional groups based on general principles and data for similar compounds. nih.govmdpi.com
Molecular Docking and Ligand-Protein Interaction Studies (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com These studies are conceptual for this compound without a specified target but can be used to hypothesize its potential as an inhibitor for various protein classes, such as kinases, where benzamide scaffolds are common. nih.govpeerj.com
The structure of this compound possesses several key features that can engage in non-covalent interactions with amino acid residues in a protein's active site:
Hydrogen Bond Donors: The amide N-H group is a primary hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the nitrogen atom of the pyridine ring are strong hydrogen bond acceptors.
Halogen Bonding: The iodine atom on the benzamide ring can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or sulfur in amino acid side chains (e.g., in serine, threonine, methionine).
Aromatic/Hydrophobic Interactions: The iodophenyl and pyridine rings can participate in π-π stacking, T-shaped π-π, or π-alkyl interactions with aromatic (e.g., phenylalanine, tyrosine, tryptophan) or aliphatic (e.g., valine, leucine, isoleucine) residues. nih.gov
In a hypothetical docking scenario, this compound would be positioned within a model protein's binding cavity. For instance, in a typical kinase active site, the pyridine nitrogen might form a crucial hydrogen bond with the "hinge region" backbone, a common binding motif for kinase inhibitors. nih.gov The amide group could form additional hydrogen bonds, while the iodophenyl ring could occupy a hydrophobic pocket, with the iodine atom potentially forming a halogen bond that enhances binding affinity and selectivity.
Docking algorithms calculate a scoring function to estimate the binding energy, which reflects the stability of the ligand-protein complex. Lower binding energy values typically indicate a more favorable interaction. The analysis would focus on identifying the most stable binding pose and the specific interactions that contribute to it.
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |
| Hydrogen Bond | Pyridine Nitrogen | Backbone N-H (e.g., of Cysteine) |
| Hydrogen Bond | Amide N-H | Backbone C=O (e.g., of Glutamate) |
| Hydrogen Bond | Carbonyl C=O | Side chain N-H (e.g., of Lysine) |
| Halogen Bond | Iodine Atom | Backbone C=O or Serine -OH |
| π-π Stacking | Phenyl/Pyridine Ring | Phenylalanine, Tyrosine |
Note: This table is a conceptual representation of potential interactions between this compound and a model protein binding site. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Interaction Profiles
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its conformational stability and how it interacts with its biological targets. By simulating the atomic motions of the compound, often in a solvated environment that mimics physiological conditions, researchers can observe its flexibility, preferred shapes (conformations), and the intricate dance of interactions it forms with surrounding molecules, such as proteins or nucleic acids.
In a typical MD simulation study of a benzamide-based compound, the system is first carefully prepared. This involves generating a three-dimensional model of the molecule and placing it in a simulation box filled with water molecules and ions to replicate the cellular environment. The entire system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following this, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. The production phase of the simulation then begins, where the trajectory of each atom is calculated by integrating Newton's laws of motion over a set period, often spanning nanoseconds to microseconds.
A crucial aspect of MD simulations is the analysis of intermolecular interactions, particularly when the compound is simulated in complex with a biological target, such as an enzyme. For instance, in studies of structurally related N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, MD simulations have been employed to investigate their binding affinities and interactions with protein kinases like Rho-associated kinase-1 (ROCK1) nih.govresearchgate.netpeerj.com. These simulations can elucidate the key amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine in this compound). The frequency and duration of these interactions can be quantified to determine their importance for the stability of the compound-protein complex.
The data generated from MD simulations can be extensive and is often summarized in tables to highlight the key findings. For a hypothetical simulation of this compound, such a table might include the following parameters:
| Simulation Parameter | Value/Description |
| Simulation Time | 100 nanoseconds |
| Force Field | CHARMM General Force Field (CGenFF) |
| Solvent Model | TIP3P water model |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average RMSD | 1.5 Å |
| Key Interacting Residues (Hypothetical Target) | Asp150, Phe280, Tyr301 |
| Interaction Type | Interacting Atoms/Groups | Occupancy (%) |
| Hydrogen Bond | Benzamide N-H with Asp150 O | 75% |
| Halogen Bond | Iodine with Phe280 π-system | 40% |
| Hydrophobic Interaction | Pyridin-4-yl ring with Tyr301 side chain | 85% |
These simulations not only provide a detailed picture of the compound's behavior at the atomic level but also offer a foundation for understanding its mechanism of action and for the rational design of new derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts in a more efficient and cost-effective manner.
Conceptually, a QSAR study for a series of benzamide derivatives, including this compound, would involve several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific target) would be compiled. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties.
The next step is to use statistical methods to build a mathematical model that correlates the molecular descriptors with the observed biological activity. This can be achieved through various techniques, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN). semanticscholar.org The goal is to develop a model that can accurately predict the activity of the compounds in the dataset.
A crucial part of QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not included in the model development. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the goodness of fit and the internal predictive ability of the model, respectively. The external predictive ability is evaluated using the test set.
For instance, in a 3D-QSAR study of structurally similar N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for biological activity. Such maps can provide intuitive guidance for medicinal chemists to design new compounds with enhanced potency.
A conceptual QSAR model for a series of benzamides related to this compound might be represented by a mathematical equation and statistical parameters as shown in the tables below.
| Descriptor | Description | Coefficient |
| logP | Logarithm of the octanol-water partition coefficient (lipophilicity) | +0.5 |
| TPSA | Topological Polar Surface Area | -0.2 |
| MR | Molar Refractivity (related to volume and polarizability) | +0.1 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| Statistical Parameter | Value | Description |
| R² | 0.92 | Goodness of fit of the model to the training data |
| q² | 0.75 | Internal predictive ability of the model (cross-validation) |
| F-statistic | 150 | Statistical significance of the model |
| Standard Error | 0.25 | Measure of the accuracy of the predictions |
Such a model could suggest, for example, that increasing lipophilicity and molar refractivity while decreasing the polar surface area and the energy of the LUMO might lead to more potent compounds within this chemical series. This predictive capability makes QSAR a valuable tool in the computational investigation of novel therapeutic agents like this compound.
Structure Activity Relationship Sar Studies of Substituted Iodo N Pyridin 4 Yl Benzamides
Design and Synthesis of Derivatives for SAR Exploration
Modifications on the Iodinated Benzamide (B126) Ring System
The synthesis of derivatives with modifications on the iodinated benzamide ring allows for the investigation of how changes in this part of the molecule affect its biological profile. A general synthetic route to N-pyridin-2-yl benzamide derivatives involves the reaction of a substituted benzoic acid with 2-aminopyridine. researchgate.net The process typically starts with the conversion of the benzoic acid to its more reactive acid chloride, often using thionyl chloride, which is then reacted with the appropriate aminopyridine in a suitable solvent like chloroform. researchgate.net
For instance, to introduce different substituents onto the benzamide ring, appropriately substituted 2-iodobenzoic acids are required. These can be synthesized through various methods, including the esterification and subsequent hydrolysis of commercially available precursors. mdpi.com For example, methyl 2-chloro-5-iodobenzoate can be prepared by reacting 2-chloro-5-iodobenzoic acid with methanol (B129727) and sulfuric acid. mdpi.com
A variety of substituents can be introduced onto the benzamide ring to study their effects. These can range from simple alkyl and alkoxy groups to halogens and nitro groups. The synthesis of N-substituted benzamide derivatives has been reported, where various functional groups were introduced to explore their anti-proliferative activities. researchgate.net
Substitutions on the Pyridyl Moiety
Modifications to the pyridyl ring are crucial for understanding its role in molecular recognition. The synthesis of analogs with different substituents on the pyridine (B92270) ring can provide valuable SAR data. nih.gov A versatile method for synthesizing substituted pyridines involves the remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This approach allows for the introduction of a wide array of functional groups onto the pyridine scaffold. nih.gov
For example, the synthesis of N-(6-methyl-2-pyridyl)benzamide has been achieved by reacting 2-iodobenzoyl chloride with 2-amino-6-methylpyridine (B158447) in the presence of triethylamine. nih.gov This straightforward method can be adapted to introduce other substituents on the pyridine ring by using the corresponding substituted 2-aminopyridines.
In some studies, the pyridine ring is linked to other heterocyclic systems, such as 1,2,4-oxadiazole, to explore new chemical space. mdpi.com The synthesis of such complex derivatives involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions. mdpi.com
Variations at the Amide Linkage
The amide bond is a critical structural element in many biologically active molecules, and its modification can significantly impact a compound's properties. The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid with an amine. semanticscholar.org Reagents like N-ethyl-N'-dimethylaminopropyl carbodiimide (B86325) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are commonly used to facilitate this amide bond formation. semanticscholar.org
Bioisosteric replacement of the amide linkage is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore different binding modes. While specific examples of amide bond variations for 2-iodo-N-(pyridin-4-yl)benzamide are not detailed in the provided results, general synthetic methods for creating substituted benzamides are well-established. nih.gov These methods can be applied to replace the amide with groups such as thioamides, sulfonamides, or reversed amides to investigate the importance of the hydrogen bonding capabilities and the geometry of this linker.
Correlation of Structural Features with Molecular Interaction Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. Understanding how structural modifications influence these interactions is the cornerstone of SAR studies.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of substituents can dramatically alter the interaction profile of a molecule. Electron-donating or electron-withdrawing groups on either the benzamide or the pyridyl ring can modify the electron density distribution across the molecule, affecting its ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions. mdpi.com
For instance, the introduction of electron-withdrawing groups like nitro or cyano can enhance certain interactions. mdpi.com The study of 2-iodo-N-(4-nitrophenyl)benzamide revealed the formation of hydrogen-bonded sheets, highlighting the role of the nitro group in the crystal packing. nih.gov Similarly, iodo-nitro interactions have been observed to link molecules into bilayers in 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide. researchgate.net
The following table summarizes the effects of different substituents on the properties of benzamide derivatives based on findings from related studies:
| Substituent Type | Position | Effect on Electronic Properties | Potential Impact on Interactions |
| Electron-withdrawing (e.g., -NO2, -CN) | Phenyl ring | Decreases electron density on the ring. | May enhance halogen bonding and other dipole-dipole interactions. mdpi.comresearchgate.net |
| Electron-donating (e.g., -CH3, -OCH3) | Phenyl ring | Increases electron density on the ring. | Can influence pi-stacking interactions and hydrogen bond basicity. |
| Halogens (e.g., -F, -Cl, -Br, -I) | Phenyl or Pyridyl ring | Inductive electron withdrawal, can participate in halogen bonding. | Can form specific halogen bonds with electron-rich atoms. mdpi.com |
| Bulky groups (e.g., t-butyl) | Any position | Increases steric hindrance. | May cause conformational changes and affect binding site accessibility. mdpi.com |
Relationship between Molecular Conformation and Interacting Capabilities
The three-dimensional conformation of a molecule is a key determinant of its biological activity. The relative orientation of the benzamide and pyridyl rings in this compound and its derivatives can significantly influence their ability to interact with a target.
Crystallographic studies of related compounds provide valuable insights into their preferred conformations. In 2-iodo-N-(6-methyl-2-pyridyl)benzamide, the dihedral angles between the ring planes were found to be 53.56° and 72.14° in the two independent molecules in the asymmetric unit. nih.gov This non-planar conformation is stabilized by intermolecular N-H···N hydrogen bonds and I···O interactions. nih.gov
The flexibility of the amide linkage allows for a range of conformations, and the presence of intramolecular hydrogen bonds can lock the molecule into a more rigid, planar conformation. For example, in 2-amino-N-(pyridin-2-yl)benzamide, the aromatic rings are nearly coplanar, a feature stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net
The following table outlines the observed conformational features and their potential influence on molecular interactions for related benzamide structures:
| Compound | Dihedral Angle between Rings | Key Stabilizing Interactions | Potential Implication for Activity |
| 2-Iodo-N-(6-methyl-2-pyridyl)benzamide | 53.56° and 72.14° | Intermolecular N-H···N hydrogen bonds, I···O interactions. nih.gov | A non-planar conformation may be required for optimal binding to some targets. |
| 2-Amino-N-(pyridin-2-yl)benzamide | ~2.28° | Intramolecular N-H···O hydrogen bond. researchgate.net | A planar conformation could facilitate pi-stacking interactions. |
| 2-Iodo-N-(4-nitrophenyl)benzamide | - | Intermolecular N-H···O and C-H···O hydrogen bonds. nih.gov | The specific hydrogen bonding pattern dictates the formation of supramolecular assemblies. |
Insights into Binding Requisites and Chemical Space Exploration
The binding of N-(pyridin-4-yl)benzamide derivatives to their targets, such as the nicotinamide (B372718) binding site of PARP enzymes, is typically governed by a specific set of molecular interactions. The exploration of the chemical space around this scaffold aims to optimize these interactions to enhance potency and selectivity.
Key Binding Interactions:
The fundamental interactions for related benzamide-based inhibitors often involve:
Hydrogen Bonding: The amide linker is crucial, acting as a hydrogen bond donor (N-H) and acceptor (C=O). It mimics the nicotinamide moiety of the natural substrate, NAD+, forming key hydrogen bonds with amino acid residues in the target's active site.
Pi-Pi Stacking: The aromatic rings, both the benzamide and the pyridine portions, are positioned to engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket.
Hydrophobic Interactions: Substituents on the benzamide ring can occupy and interact with nearby hydrophobic pockets, influencing binding affinity.
Role of the 2-Iodo Substituent:
The presence of a halogen atom, such as iodine at the 2-position of the benzamide ring, can significantly impact binding affinity and selectivity through several mechanisms:
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like an oxygen or nitrogen) on a protein residue. This can be a powerful and directional interaction that helps to lock the inhibitor into an optimal binding pose.
Steric Influence: The bulky iodine atom can induce a conformational twist in the molecule. This torsion between the benzamide ring and the amide linker is a known feature in potent PARP inhibitors, helping to position the pharmacophore correctly for optimal interaction with the active site.
Hydrophobicity: The iodine atom increases the lipophilicity of that region of the molecule, which can enhance interactions with hydrophobic subpockets in the binding site.
Exploration of the Chemical Space:
SAR studies on related compounds explore how modifications to different parts of the molecule affect its biological activity. This exploration helps to define the "chemical space" where potent and selective inhibitors can be found.
Benzamide Ring Substitutions: Modifications to the benzamide ring are critical. While the 2-iodo group appears important for a specific conformation, other positions could be substituted to probe for additional interactions. For instance, adding small alkyl or alkoxy groups could enhance hydrophobic interactions, while adding polar groups could pick up new hydrogen bonds.
Pyridine Ring Modifications: The pyridine nitrogen is often a key interaction point, forming a hydrogen bond with a backbone amide or a specific residue in the target protein. The position of the nitrogen is crucial; N-(pyridin-4-yl) derivatives position this nitrogen for optimal interactions in many enzyme active sites. Modifications to the pyridine ring itself are less common in potent inhibitors as it often fits into a highly conserved pocket.
Amide Linker: The amide bond itself is generally considered essential and is rarely modified. It is the central anchor that mimics the native substrate.
Illustrative SAR Data:
To illustrate the principles of chemical space exploration, the following table presents hypothetical data based on SAR trends observed in related benzamide-based inhibitor classes. This data shows how modifications to the core structure could influence inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound ID | Benzamide Ring Substitution (R) | Pyridine Ring Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |
| 1 | H | None | 500 | Baseline activity of the unsubstituted core. |
| 2 | 2-Iodo | None | 50 | The 2-iodo group provides favorable steric and/or halogen bonding interactions, significantly improving potency. |
| 3 | 4-Iodo | None | 250 | Iodine at the 4-position is less effective, suggesting the 2-position is optimal for the desired conformational effect or specific interactions. |
| 4 | 2-Chloro | None | 100 | Chlorine is also a halogen but smaller than iodine; it provides some beneficial effect but is less optimal than iodine. |
| 5 | 2-Methyl | None | 300 | A methyl group provides some steric bulk but lacks the halogen bonding capability, resulting in lower potency compared to the iodo-substituted compound. |
| 6 | 2-Iodo | 2-Methyl on Pyridine | 150 | Substitution on the pyridine ring near the nitrogen can create steric hindrance, disrupting a key binding interaction and reducing potency. |
This systematic exploration allows researchers to build a model of the binding site and understand the precise requirements for high-affinity binding. The insights gained from such studies are crucial for the rational design of new, more effective therapeutic agents.
Reactivity and Mechanistic Investigations of this compound
The chemical compound this compound is a notable molecule in organic synthesis, primarily due to the versatile reactivity imparted by its constituent functional groups: an iodinated benzene (B151609) ring, an amide linkage, and a pyridine moiety. These features make it a valuable precursor for constructing a wide array of more complex molecular architectures. This article explores the reactivity and mechanistic aspects of this compound, focusing on transformations involving its halogen, amide, and pyridine components.
Advanced Applications and Potential Directions in Chemical Research
Role as a Building Block in Complex Chemical Synthesis
The presence of a reactive carbon-iodine bond at the ortho-position makes 2-iodo-N-(pyridin-4-yl)benzamide a highly valuable precursor in the synthesis of complex heterocyclic structures. The strategic placement of the iodo group facilitates a variety of transition-metal-catalyzed intramolecular cyclization reactions, providing efficient pathways to fused ring systems that are prevalent in pharmacologically active molecules and natural products.
Detailed Research Findings:
Research into related 2-iodobenzamides has demonstrated their utility in palladium-catalyzed intramolecular cyclizations. For instance, 2-iodobenzamides bearing a 2-oxoethyl function on the nitrogen atom can be efficiently converted into 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions. beilstein-journals.org This suggests that this compound could be a key starting material for the synthesis of novel isoindolinone derivatives incorporating a pyridinyl moiety. The general transformation is depicted below:
Palladium-Catalyzed α-Arylation: The intramolecular α-arylation of a carbonyl group is a powerful method for forming five-membered rings. In the case of appropriately functionalized this compound derivatives, the palladium catalyst would insert into the C-I bond, followed by an intramolecular reaction with an enolate to form the new C-C bond, yielding a fused heterocyclic system.
Furthermore, cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes have been shown to produce either isoquinolones or 2-vinyl benzamides, with the product selectivity being controlled by the choice of ligand. researchgate.net This dual reactivity highlights the potential of this compound to serve as a versatile building block for constructing a variety of complex scaffolds. The ability to selectively synthesize different products from a single precursor by tuning the reaction conditions is a significant advantage in synthetic chemistry.
The pyridine (B92270) nitrogen in this compound can also act as a directing group in transition-metal-catalyzed C-H activation reactions. This can enable the functionalization of otherwise unreactive C-H bonds, opening up new avenues for the synthesis of highly substituted and complex molecules.
Exploration of Supramolecular Chemistry Aspects
The molecular structure of this compound contains several key features that are conducive to the formation of well-defined supramolecular assemblies. These include the amide functionality, which is a classic hydrogen bond donor (N-H) and acceptor (C=O), the pyridine ring with its basic nitrogen atom, and the iodine atom, which can act as a halogen bond donor.
Detailed Research Findings:
The crystal structure of a closely related compound, 2-iodo-N-(6-methyl-2-pyridyl)benzamide, reveals significant insights into the potential supramolecular interactions of this compound. In the solid state, this molecule forms dimers through intermolecular N—H⋯N hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.gov Additionally, short intermolecular I⋯O interactions are observed, indicating the presence of halogen bonding. nih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a Lewis base. In the context of this compound, the iodine atom can form a halogen bond with a Lewis basic site on an adjacent molecule, such as the oxygen atom of the amide group or the nitrogen atom of the pyridine ring. The combination of hydrogen bonding and halogen bonding can lead to the formation of robust and predictable one-, two-, or three-dimensional networks. rsc.org
The interplay between these non-covalent interactions is a key area of research in crystal engineering. By understanding and controlling these interactions, it is possible to design materials with specific properties, such as desired crystal packing, porosity, or host-guest capabilities. The N-(pyridin-4-yl)benzamide moiety itself has been used as a ligand in the construction of two-dimensional Hofmann-type frameworks, where the amide group's hydrogen bonding potential is exploited to influence the cooperative spin-crossover behavior of the resulting metal-organic framework. researchgate.net
Development of Novel Analytical Probes or Research Tools (excluding clinical imaging)
The structural features of this compound make it an attractive scaffold for the development of novel analytical probes and research tools. While direct applications of this specific compound as a probe are not yet widely reported, its constituent parts suggest significant potential in this area.
Detailed Research Findings:
Benzamide (B126) and its derivatives have been explored as components of fluorescent probes for the detection of various analytes. The benzamide moiety can be functionalized with fluorophores or other signaling units. The pyridine ring in this compound provides a specific site for metal ion coordination. This property could be harnessed to create chemosensors where the binding of a metal ion at the pyridine nitrogen perturbs the electronic properties of the molecule, leading to a change in its fluorescence or absorbance spectrum.
For instance, benzimidazole-based fluorescent probes are widely used for detecting metal ions, anions, and biologically relevant small molecules. researchgate.net The core structure of this compound could be chemically modified to incorporate a benzimidazole (B57391) unit or another fluorogenic group. The iodine atom also offers a handle for further synthetic transformations, such as cross-coupling reactions, to attach more complex signaling moieties.
The development of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). The modular nature of this compound allows for the rational design of probes based on these principles. For example, a fluorophore could be attached to the benzoyl ring, and the binding of an analyte to the pyridyl moiety could modulate the ICT process, resulting in a detectable optical response.
Future Research Avenues and Challenges in Benzamide Chemistry
The field of benzamide chemistry is continually evolving, with ongoing efforts to develop new synthetic methodologies and applications. The unique properties of this compound position it as a valuable platform for future investigations.
Future Research Avenues:
Multi-Targeted Ligands: There is a growing interest in the design of single molecules that can interact with multiple biological targets. beilstein-journals.org The scaffold of this compound, with its distinct and modifiable regions, is well-suited for the development of such multi-targeted ligands.
Advanced Materials: The exploration of the supramolecular chemistry of this compound could lead to the development of new crystalline materials with interesting properties. For example, the formation of halogen-bonded networks could be exploited to create materials with specific electronic or optical properties.
Catalysis: The pyridine nitrogen and the amide group can act as a bidentate ligand for transition metals. This suggests that this compound and its derivatives could be investigated as ligands in homogeneous catalysis.
C-H Functionalization: The use of the amide or pyridine group as a directing group for C-H activation is a promising area of research. nih.govrsc.org Applying these advanced synthetic methods to this compound could provide access to a wide range of novel and complex derivatives with potential applications in medicinal chemistry and materials science.
Challenges:
Selectivity: In molecules with multiple reactive sites, achieving high selectivity in chemical transformations can be a challenge. For this compound, reactions must be carefully controlled to selectively target the C-I bond, the pyridine ring, or other positions on the aromatic rings.
Synthesis of Derivatives: The efficient and scalable synthesis of a diverse library of derivatives of this compound is crucial for exploring its full potential in various applications.
Understanding Structure-Property Relationships: A key challenge lies in establishing clear relationships between the molecular structure of benzamide derivatives and their functional properties, whether it be their biological activity, supramolecular assembly, or performance as analytical probes.
Conclusion
Summary of Key Academic Research Findings
Direct academic research focusing solely on 2-iodo-N-(pyridin-4-yl)benzamide is limited. However, the broader class of N-pyridinyl benzamides and iodinated benzamides has been investigated in several contexts:
Synthesis: The synthesis of N-aryl amides is a well-trodden path in organic chemistry. Standard methods typically involve the acylation of an amine with a carboxylic acid derivative. For This compound , the most probable synthetic route would be the reaction of 2-iodobenzoyl chloride with 4-aminopyridine (B3432731). This is a standard amide bond formation reaction. Research into the synthesis of related N-(pyridin-2-yl)-benzamides has explored various catalytic systems, including bimetallic metal-organic frameworks, to achieve high yields under specific conditions.
Structural Analogs in Research:
The crystal structure of related molecules like 2-iodo-N-(4-nitrophenyl)benzamide reveals the formation of hydrogen-bonded sheets, a common structural motif in such amides.
Radioiodinated analogs, such as 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide (B126) , have been synthesized and evaluated for their potential in medical imaging, specifically for tumors expressing sigma receptors. This highlights the utility of the 2-iodobenzamide (B1293540) core in developing radiotracers.
A wide array of N-pyridinyl benzamide derivatives have been synthesized and investigated for their potential as kinase inhibitors, demonstrating the value of this scaffold in drug discovery.
Broader Implications for Organic and Pharmaceutical Chemistry Research
The structural features of This compound —a halogenated aromatic ring coupled to a pyridinyl amide moiety—position it as a compound of interest for several reasons:
Medicinal Chemistry Scaffold: The N-pyridinyl benzamide core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting a range of biological targets, including kinases and G-protein coupled receptors. The specific substitution pattern of This compound offers a unique vector for exploring structure-activity relationships.
Synthetic Intermediate: The iodine atom on the benzoyl ring is a versatile functional handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the straightforward synthesis of more complex, substituted derivatives. This makes This compound a potentially valuable intermediate for building libraries of compounds for high-throughput screening.
Chemical Biology Probe: The potential to replace the stable iodine atom with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) makes this compound and its derivatives attractive candidates for the development of radiolabeled probes for in vitro and in vivo imaging techniques like SPECT and PET.
Future Perspectives for Research on this compound
The lack of dedicated research on This compound presents a clear opportunity for future investigation. Key areas for exploration include:
Systematic Synthesis and Characterization: A foundational study detailing an optimized synthesis, purification, and full characterization (including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction) of This compound would be a valuable contribution to the chemical literature.
Exploration of Biological Activity: Screening of the compound against various biological targets, particularly kinase panels and receptor binding assays, could uncover novel biological activities. Given the prevalence of the N-pyridinyl benzamide scaffold in kinase inhibitors, this would be a logical starting point.
Development of a Derivative Library: Utilizing the iodo-substituent as a synthetic handle, a library of derivatives could be generated through various cross-coupling reactions. This would allow for a systematic exploration of the structure-activity relationship of this particular benzamide scaffold.
Radiolabeling and Imaging Studies: Investigation into the radioiodination of This compound and subsequent evaluation of the resulting radiotracer's binding affinity and specificity for potential biological targets could pave the way for new diagnostic imaging agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-iodo-N-(pyridin-4-yl)benzamide with high purity?
Methodology :
- Core Reaction : React 2-iodobenzoyl chloride with pyridin-4-amine in a polar aprotic solvent (e.g., DCM or THF) under inert conditions. Use a base (e.g., triethylamine) to neutralize HCl byproducts .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0–5°C initially, then room temperature). Monitor via TLC or HPLC.
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodology :
- NMR : Confirm structure via H NMR (amide proton at δ 10–12 ppm) and C NMR (carbonyl at ~165 ppm). Iodo substituent causes deshielding in aromatic regions .
- X-ray Crystallography : Use SHELXL for refinement. Iodine’s heavy atom effect aids in resolving crystal packing and intermolecular interactions (e.g., C–H···π, H···I) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] (expected m/z ~355.1) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodology :
- Target Selection : Screen against kinases (e.g., RET, MLKL) or epigenetic targets (HDACs) based on structural analogs .
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., A549, HeLa). IC values <20 μM suggest potency .
- Enzyme Inhibition : Fluorescence-based HDAC inhibition assays .
Q. Key Data from Analogs :
| Compound | Target | IC (μM) | Source |
|---|---|---|---|
| Bromo analog | RET kinase | 12.5 | |
| Thiophene analog | HDAC | 10.0 |
Advanced Research Questions
Q. How does iodine substitution influence the compound’s structure-activity relationship (SAR) compared to halogenated analogs?
Methodology :
- Electronic Effects : Iodine’s polarizability enhances π-stacking and hydrophobic interactions. Compare with bromo/chloro analogs via molecular docking (PDB: 3HKC) .
- Biological Impact : Test against identical targets. Example: Iodo derivatives may show stronger kinase inhibition due to larger van der Waals radius .
Q. Case Study :
- MLKL Inhibition : Iodo-substituted benzamides covalently modify cysteine residues, blocking necroptosis more effectively than bromo analogs .
Q. How can researchers resolve contradictions in crystallographic or biological data caused by polymorphism?
Methodology :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate forms.
- Characterization : PXRD and DSC to distinguish polymorphs. Example: H···I interactions in Form IIA contribute to 9.5% Hirshfeld surface area vs. 20.7% in Form IIB .
- Biological Re-evaluation : Test all polymorphs in parallel assays to confirm activity is not form-dependent .
Q. What computational strategies are recommended to study binding mechanisms with biological targets?
Methodology :
- Docking Studies : Use AutoDock Vina with targets like RET kinase (PDB: 3HKC). Prioritize poses with iodine near hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS). Iodo groups may stabilize binding via halogen bonds .
Q. How can in vitro-in vivo efficacy discrepancies be addressed during preclinical development?
Methodology :
- ADME Profiling :
- In Vivo Validation : Use xenograft models (e.g., murine cancer) with pharmacokinetic monitoring (plasma LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
